Bienvenue dans la boutique en ligne BenchChem!

Copper 2-(3-fluoro-4-phenylphenyl)propanoate

Anti-inflammatory Carrageenin paw edema NSAID complex

Copper 2-(3-fluoro-4-phenylphenyl)propanoate (CAS 133214-12-7), commonly referred to as the copper flurbiprofen complex, is a coordination compound formed between Cu(II) and the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen in a 1:2 metal-to-ligand stoichiometry, with the molecular formula C₃₀H₂₄CuF₂O₄ and a molecular weight of approximately 550.05 g/mol. The compound belongs to the broader class of Cu-NSAID complexes that have been investigated for their potential to retain anti-inflammatory efficacy while mitigating the gastrointestinal toxicity associated with the parent NSAID.

Molecular Formula C30H24CuF2O4
Molecular Weight 550 g/mol
CAS No. 133214-12-7
Cat. No. B154044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper 2-(3-fluoro-4-phenylphenyl)propanoate
CAS133214-12-7
Synonymscopper flurbiprofen complex
flurbiprofen copper complex
Molecular FormulaC30H24CuF2O4
Molecular Weight550 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Cu+2]
InChIInChI=1S/2C15H13FO2.Cu/c2*1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2*2-10H,1H3,(H,17,18);/q;;+2/p-2
InChIKeyCVWWJKUZJCMJPB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper 2-(3-fluoro-4-phenylphenyl)propanoate (CAS 133214-12-7): Sourcing the Flurbiprofen-Copper Complex for Inflammation Research


Copper 2-(3-fluoro-4-phenylphenyl)propanoate (CAS 133214-12-7), commonly referred to as the copper flurbiprofen complex, is a coordination compound formed between Cu(II) and the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen in a 1:2 metal-to-ligand stoichiometry, with the molecular formula C₃₀H₂₄CuF₂O₄ and a molecular weight of approximately 550.05 g/mol . The compound belongs to the broader class of Cu-NSAID complexes that have been investigated for their potential to retain anti-inflammatory efficacy while mitigating the gastrointestinal toxicity associated with the parent NSAID [1].

Why Flurbiprofen Cannot Simply Replace Copper 2-(3-fluoro-4-phenylphenyl)propanoate in Preclinical Models


Although the copper flurbiprofen complex and the parent drug flurbiprofen share the same pharmacophore, the coordination of Cu(II) fundamentally alters the compound's physicochemical properties, biological handling, and gastric safety profile. Free flurbiprofen is a well-characterized NSAID that inhibits cyclooxygenase (COX) enzymes but carries a significant risk of gastric mucosal damage [1]. The copper complex, in contrast, introduces a metal center capable of redox cycling and superoxide dismutase (SOD) mimetic activity, which is absent in the uncomplexed drug [2]. Critically, in vivo data indicate that the copper complex produces measurably less gastric irritation than flurbiprofen at comparable anti-inflammatory doses, a distinction that cannot be achieved by simply switching to a different propionic acid NSAID or to an uncomplexed flurbiprofen salt [3]. These differences mean that procurement decisions for inflammation models—particularly those requiring chronic dosing—must consider the specific metal complex rather than assuming interchangeability with the parent ligand.

Quantitative Evidence Guide: How Copper Flurbiprofen Complex Compares to Closest Analogs


Comparable Anti-Inflammatory Efficacy to Free Flurbiprofen in Carrageenin-Induced Paw Edema Model

In a direct head-to-head comparison in rats, the copper flurbiprofen complex demonstrated an inhibitory effect on carrageenin-induced paw inflammation that was statistically similar to that of equimolar free flurbiprofen. This indicates that copper coordination does not compromise the anti-inflammatory potency of the parent NSAID [1]. The comparator is the parent drug flurbiprofen, tested under identical experimental conditions.

Anti-inflammatory Carrageenin paw edema NSAID complex

Reduced Gastric Irritation Compared to Parent Flurbiprofen

The same study that assessed anti-inflammatory activity also evaluated gastric irritation. The copper flurbiprofen complex produced measurably less gastric irritation than the parent drug flurbiprofen. This finding is independently documented in the MeSH database entry for the compound [2]. While the original 1991 paper reports a qualitative reduction, the MeSH record quantifies this as a 'reduces gastric irritation' effect noted across multiple sources. The comparator is free flurbiprofen.

Gastrointestinal safety Gastric irritation NSAID ulcerogenicity

Tetrahedral Cu(II) Coordination Geometry Distinct from Other NSAID Complexes

The copper flurbiprofen complex is reported to adopt a tetrahedral coordination geometry around the Cu(II) center [1]. In the broader Cu-NSAID class, many complexes adopt square planar or distorted octahedral geometries. For example, the simple copper-flurbiprofen complex (1b) shows a characteristic single low-intensity broadband in the range 15,219–15,412 cm⁻¹ in electronic spectra, whereas its bis(diamine) derivatives (2b) adopt distorted octahedral geometry [2]. This structural difference has implications for solubility, stability, and biological interactions.

Coordination chemistry Tetrahedral geometry Spectroscopic characterization

Cholinesterase Inhibition: Simple Cu-Flurbiprofen vs. Bis(Diamine) Cu-Flurbiprofen Derivatives

In a cross-study comparison, the simple Cu-flurbiprofen complex (1b, representative of CAS 133214-12-7) was tested alongside its bis(diamine) derivatives for cholinesterase inhibition. The simple Cu-flurbiprofen complex (1b) showed measurable but moderate cholinesterase inhibition, whereas the bis(1,2-diaminoethane) Cu(II) derivative (2b) exhibited the lowest IC₅₀ values: 3.0 ± 0.24 µM against AChE and 12.3 ± 0.21 µM against BChE. The general trend observed was that copper complexes showed higher inhibitory activities than their zinc analogs [1]. Importantly, the simple Cu-flurbiprofen complex represents the baseline against which these enhanced derivatives are benchmarked, making it an essential control for structure-activity relationship (SAR) studies.

Cholinesterase inhibition Alzheimer's disease IC50 comparison

Application Scenarios Where Copper 2-(3-fluoro-4-phenylphenyl)propanoate Offers Measurable Advantages


Chronic Inflammation Models Requiring Repeated NSAID Dosing

In preclinical models of rheumatoid arthritis or osteoarthritis where repeated oral administration of NSAIDs over days to weeks is required, the copper flurbiprofen complex offers a gastric-sparing alternative to free flurbiprofen while maintaining comparable anti-inflammatory efficacy. This is directly supported by the reduced gastric irritation observed by Oga et al. [1]. Investigators using adjuvant-induced arthritis or collagen-induced arthritis models can dose the copper complex over extended periods with lower risk of gastric confounds.

Baseline Control for Flurbiprofen-Based Cholinesterase Inhibitor SAR Studies

The simple Cu-flurbiprofen complex (CAS 133214-12-7) serves as the essential baseline comparator when evaluating next-generation flurbiprofen metal complexes for Alzheimer's disease research. As demonstrated by Jamil et al., the simple Cu(II) complex exhibits measurable cholinesterase inhibition, and the activity improvement achieved by adding diamine co-ligands can be directly quantified relative to this baseline [2]. Procurement of the authentic simple complex ensures reproducible SAR data.

Comparative Studies of Cu-NSAID Gastric Safety Across Chemical Classes

The copper flurbiprofen complex belongs to the propionic acid subclass of Cu-NSAIDs, contrasting with acetic acid derivatives (e.g., copper indomethacin) or fenamates (e.g., copper mefenamic acid). Researchers performing systematic comparisons of gastric safety across Cu-NSAID subclasses can use this compound as the representative flurbiprofen-based complex. Its documented gastric-sparing property relative to the parent drug makes it a reference point for benchmarking other Cu-NSAIDs [1].

Spectroscopic Reference Standard for Tetrahedral Cu(II) Carboxylate Complexes

The copper flurbiprofen complex is characterized by a tetrahedral Cu(II) coordination geometry with distinct electronic absorption features in the 15,219–15,412 cm⁻¹ region [3]. Analytical laboratories and inorganic chemistry groups studying Cu(II)-carboxylate coordination compounds can use this well-characterized complex as a spectroscopic reference standard for identifying tetrahedral geometry in unknown Cu(II)-NSAID samples.

Quote Request

Request a Quote for Copper 2-(3-fluoro-4-phenylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.